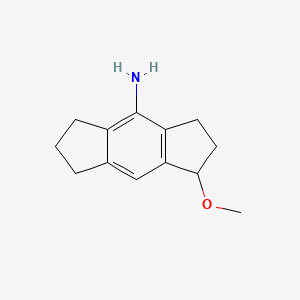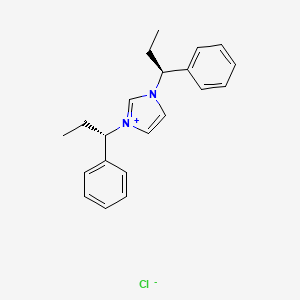
1,3-Bis((S)-1-phenylpropyl)-1H-imidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis((S)-1-phenylpropyl)-1H-imidazol-3-ium chloride is a chiral ionic liquid with a unique structure that combines an imidazolium core with two chiral phenylpropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-1-phenylpropyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized by reacting imidazole with an alkyl halide under basic conditions.
Introduction of Chiral Phenylpropyl Groups: The chiral phenylpropyl groups are introduced via a nucleophilic substitution reaction. This involves reacting the imidazolium core with (S)-1-phenylpropyl chloride in the presence of a base such as potassium carbonate.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the intermediate with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1,3-Bis((S)-1-phenylpropyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The phenylpropyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The imidazolium core can be reduced to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other anions such as bromide, iodide, or tetrafluoroborate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Anion exchange reactions are typically carried out in aqueous or organic solvents.
Major Products
Oxidation: Formation of phenylpropyl ketones or carboxylic acids.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of imidazolium salts with different anions.
科学研究应用
1,3-Bis((S)-1-phenylpropyl)-1H-imidazol-3-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a chiral ionic liquid in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chiral selector in chromatography.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a solvent in green chemistry.
作用机制
The mechanism of action of 1,3-Bis((S)-1-phenylpropyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The chiral phenylpropyl groups enhance its ability to interact with chiral substrates, making it effective in asymmetric catalysis. The imidazolium core can stabilize transition states and intermediates, facilitating various chemical reactions.
相似化合物的比较
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Similar structure but with different substituents on the imidazolium core.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another similar compound with different phenyl substituents.
Uniqueness
1,3-Bis((S)-1-phenylpropyl)-1H-imidazol-3-ium chloride is unique due to its chiral phenylpropyl groups, which impart chirality and enhance its effectiveness in asymmetric synthesis and catalysis. This makes it a valuable compound in the development of chiral catalysts and materials.
属性
IUPAC Name |
1,3-bis[(1S)-1-phenylpropyl]imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.ClH/c1-3-20(18-11-7-5-8-12-18)22-15-16-23(17-22)21(4-2)19-13-9-6-10-14-19;/h5-17,20-21H,3-4H2,1-2H3;1H/q+1;/p-1/t20-,21-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJHEUJUGWUIRX-GUTACTQSSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N2C=C[N+](=C2)C(CC)C3=CC=CC=C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@@H](CC)C3=CC=CC=C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
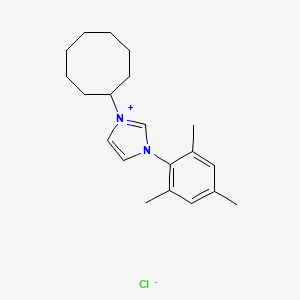
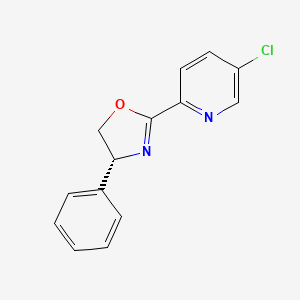
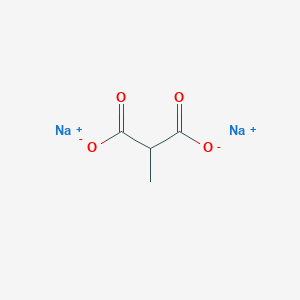
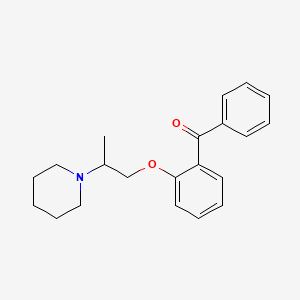
![2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine](/img/structure/B8200428.png)
![(R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8200432.png)
![Ethyl 5-oxodihydro-1H,3H-spiro[pyrrolizine-2,2'-[1,3]dioxolane]-7a(5H)-carboxylate](/img/structure/B8200442.png)
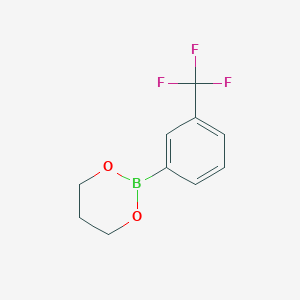
![4-[4-[4-[1,2,2-tris[4-[4-(4-formylphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzaldehyde](/img/structure/B8200455.png)
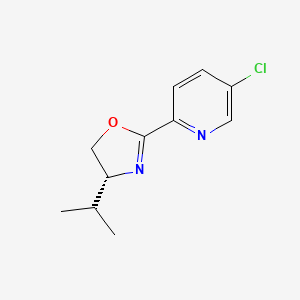
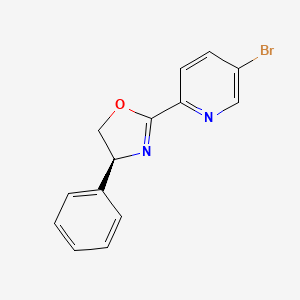
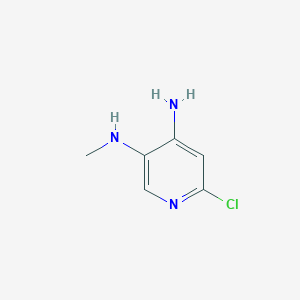
![5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B8200499.png)
